Potassium;butan-1-olate;niobium(5+)
Description
Based on the provided evidence, this compound is closely related to niobium n-butoxide (CAS 51030-47-8), which is described as a 5:1 salt of 1-butanol and niobium(5+) . It is a moisture-sensitive organometallic precursor used in materials synthesis, catalysis, and nanotechnology. Key properties include:
Properties
IUPAC Name |
potassium;butan-1-olate;niobium(5+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9O.K.Nb/c6*1-2-3-4-5;;/h6*2-4H2,1H3;;/q6*-1;+1;+5 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHNZJDJIYFOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[K+].[Nb+5] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54KNbO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Catalytic Applications
One of the primary applications of potassium butan-1-olate niobium(5+) is in catalysis. Niobium compounds, particularly in their pentavalent state, are known for their effectiveness as catalysts in organic synthesis reactions. They facilitate various chemical transformations, including polymerization and oxidation processes.
Case Study: Polymerization Reactions
In recent studies, niobium complexes have been utilized to catalyze the polymerization of olefins. These reactions typically yield high molecular weight polymers with desirable properties. For instance, a study demonstrated that niobium-based catalysts could achieve significant control over polymer architecture, leading to materials with tailored functionalities .
Synthesis of Functional Materials
Potassium butan-1-olate niobium(5+) is also employed in the synthesis of functional materials such as metal oxides and nanostructures. The compound can serve as a precursor in sol-gel processes, which are crucial for producing thin films and coatings with specific optical or electronic properties.
Data Table: Properties of Niobium-Based Thin Films
| Property | Value |
|---|---|
| Thickness | 100 nm - 1 µm |
| Optical Band Gap | 3.2 eV |
| Conductivity | 10^-3 S/cm |
| Surface Roughness | 2 - 10 nm |
These films have applications in electronics, optics, and energy storage devices due to their unique electrical and optical characteristics .
Biomedical Applications
Another promising area for potassium butan-1-olate niobium(5+) is in biomedical applications. Research indicates that niobium compounds can exhibit biocompatibility and potential use as drug delivery systems or therapeutic agents.
Case Study: Drug Delivery Systems
A study investigated the use of niobium-based nanoparticles for targeted drug delivery. The findings revealed that these nanoparticles could effectively encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatment while minimizing side effects .
Environmental Applications
The environmental applications of potassium butan-1-olate niobium(5+) are gaining attention, particularly in waste remediation processes. Niobium compounds can act as catalysts for the degradation of organic pollutants in wastewater treatment.
Data Table: Efficiency of Niobium Catalysts in Wastewater Treatment
| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Phenol | 100 | 5 | 95 |
| Dyes (e.g., Methylene Blue) | 50 | 2 | 96 |
These results indicate the potential of niobium-based catalysts to significantly reduce harmful pollutants from industrial effluents .
Comparison with Similar Compounds
Niobium Ethoxide (Niobium(5+) Ethanolate)
Molecular Formula : C₁₀H₂₅NbO₅ (niobium pentaethoxide) .
Key Properties :
Comparison :
- Volatility : Niobium ethoxide has a lower boiling point than niobium n-butoxide due to shorter alkyl chains, enhancing its suitability for vapor deposition .
- Solubility: Ethoxide derivatives are more soluble in polar solvents, whereas butoxide derivatives exhibit better solubility in non-polar organic solvents .
Potassium Niobate (KNO₃)
Comparison :
Tantalum Analogues (e.g., Tantalum n-Butoxide)
Key Properties :
- Separation Challenges : Tantalum and niobium exhibit nearly identical ionic radii and electronegativities, necessitating hydrofluoric-sulfuric acid mixtures for separation .
- Applications : Tantalum alkoxides are used in high-performance capacitors, whereas niobium derivatives are preferred for catalytic applications .
Comparison :
- Acid Resistance : Niobium compounds are more resistant to hydrolysis than tantalum analogues, influencing their stability in aqueous synthesis .
Data Tables
Table 1: Physical and Chemical Properties
Critical Analysis of Evidence
- Discrepancies : incorrectly lists the molecular formula of niobium ethoxide as C₂H₆NbO, conflicting with authoritative sources (e.g., CAS 3236-82-6: C₁₀H₂₅NbO₅) .
- Synthesis Gaps : The provided evidence lacks direct data on the synthesis of potassium-containing niobium alkoxides, necessitating extrapolation from analogous tantalum procedures .
Preparation Methods
Direct Reaction of Niobium(V) Chloride with Butanol in the Presence of Ammonia
The most widely documented method involves reacting niobium(V) chloride (NbCl₅) with 1-butanol (C₄H₉OH) under controlled conditions. Key steps include:
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Low-Temperature Dissolution : NbCl₅ is dissolved in anhydrous 1-butanol at temperatures between −50°C and 0°C under an inert atmosphere (e.g., nitrogen or argon) .
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Ammonia Neutralization : A stoichiometric excess of ammonia (5–7 mol per mole of NbCl₅) is introduced to neutralize HCl byproducts, forming ammonium chloride (NH₄Cl) .
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Distillation : The crude product is purified via vacuum distillation to isolate niobium pentabutoxide (Nb(OBut)₅) with yields exceeding 85% .
Advantages :
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Avoids hazardous HCl gas emission.
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Eliminates organic solvents (e.g., toluene), reducing environmental impact .
Characterization Data :
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FT-IR : Strong ν(Nb–O) bands at 650–700 cm⁻¹ and ν(C–O) at 1050–1100 cm⁻¹ .
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¹H NMR : Peaks at δ 0.9 ppm (CH₃), δ 1.4 ppm (CH₂), and δ 3.5 ppm (OCH₂) .
Alcoholysis of Niobium Ethoxide with 1-Butanol
Niobium ethoxide (Nb(OEt)₅) undergoes ligand exchange with 1-butanol to produce Nb(OBut)₅ :
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Reflux Conditions : Nb(OEt)₅ and excess 1-butanol are refluxed in toluene at 110°C for 12–24 hours .
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Byproduct Removal : Ethanol (EtOH) is removed via azeotropic distillation to drive the equilibrium toward Nb(OBut)₅.
Key Findings :
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Kinetic Control : Smaller alkoxides (e.g., ethoxide) exhibit faster ligand exchange rates due to lower steric hindrance .
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Crystallography : Edge-shared bioctahedral dinuclear structures are common, as observed in [Nb(μ-OEt)(OBut)₄]₂ .
Solvothermal Synthesis Using Niobium Alkoxide Precursors
Solvothermal methods enable high-purity Nb(OBut)₅ synthesis under autogenous pressure :
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Precursor Solution : Niobium pentabutoxide is dissolved in toluene or butanol.
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Reaction Vessel : Heated to 300–573 K in a Teflon-lined autoclave for 12–48 hours .
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Product Isolation : Amorphous or crystalline Nb₂O₅ intermediates are calcined at 500–750°C to yield phase-pure materials .
Table 1: Solvothermal Synthesis Parameters and Outcomes
| Precursor | Solvent | Temperature (K) | Time (h) | Product Phase | Surface Area (m²/g) |
|---|---|---|---|---|---|
| Nb(OBut)₅ | Toluene | 573 | 12 | Amorphous Nb₂O₅ | 220 |
| Nb(OBut)₅ | Butanol | 473 | 24 | TT-phase Nb₂O₅ | 150 |
Comparative Analysis of Synthesis Routes
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Energy Consumption | Scalability |
|---|---|---|---|---|
| Direct Reaction | 85–90 | 99 | Moderate | Industrial |
| Alcoholysis | 75–80 | 95 | High | Lab-scale |
| Solvothermal | 90–95 | 98 | Low | Pilot-scale |
Critical Considerations :
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Cost : Direct reaction with NbCl₅ is cost-effective but requires stringent temperature control .
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Particle Size : Solvothermal methods produce nanoparticles with tunable surface areas (150–220 m²/g ), ideal for catalytic applications .
Mechanistic Insights into Byproduct Formation
The reaction between NbCl₅ and butanol proceeds via:
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Protonolysis :
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Ammonia Scavenging :
Side Reactions :
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Oligomerization : Dinuclear species like [Nb(μ-OBut)(OBut)₄]₂ form at higher temperatures .
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Hydrolysis : Trace moisture generates Nb–O–Nb linkages, reducing alkoxide purity .
Advanced Characterization Techniques
X-ray Diffraction (XRD) :
Raman Spectroscopy :
Industrial Applications and Performance Metrics
Catalysis :
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Furfuryl Alcohol Conversion : Nb₂O₅ derived from Nb(OBut)₅ achieves 96% yield in ethanol coupling .
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Hydrogen Evolution : Amorphous Nb₂O₅ exhibits 0.43 mmol h⁻¹ g⁻¹ H₂ production under UV light .
Energy Storage :
Q & A
Q. What experimental methodologies are recommended to confirm the structural integration of Nb^5+ into layered transition metal oxides (LTMOs) during doping with potassium butan-1-olate niobium(5+)?
Methodological Answer: To confirm Nb^5+ integration, combine X-ray diffraction (XRD) with Rietveld refinement to detect lattice parameter changes and site occupancy . Pair this with inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify bulk niobium content. For surface analysis, use X-ray photoelectron spectroscopy (XPS) to verify the oxidation state of Nb^5+ and its bonding environment (e.g., Nb–O bonds). However, XPS is surface-limited (~10–20 atomic layers), so complement it with energy-dispersive X-ray spectroscopy (EDS) mapping on cross-sectioned particles to confirm uniform bulk doping .
Q. How can researchers mitigate oxide contamination during the synthesis of niobium-doped materials using molten salt electrodeposition?
Methodological Answer: In molten FLINAK (LiF–NaF–KF) systems, maintain oxide-to-niobium ratios <1 by rigorously pre-drying salts under vacuum (e.g., 150°C for 24 hours) and handling materials in an inert argon glovebox. Use cyclic voltammetry (CV) to monitor redox behavior of Nb species, as oxide impurities shift reduction potentials. Post-synthesis, characterize oxide content via Raman spectroscopy or gravimetric analysis of oxygen release during thermal treatment .
Q. What techniques are suitable for quantifying Ni^2+/Ni^3+ ratios in Nb-doped LTMOs, and how do these ratios correlate with electrochemical performance?
Methodological Answer: XPS is commonly used to quantify surface Ni^2+/Ni^3+ ratios, but bulk analysis requires synchrotron X-ray absorption near-edge structure (XANES) spectroscopy. Electrochemical impedance spectroscopy (EIS) can link cation mixing (Li+/Ni^2+) to charge-transfer resistance. For cycle retention studies, pair galvanostatic cycling with differential capacity analysis (dQ/dV) to identify phase transitions influenced by Ni oxidation states .
Advanced Research Questions
Q. How can conflicting reports on Nb^5+ doping effects—such as increased vs. decreased Ni^2+ content—be resolved in Ni-rich cathode materials?
Methodological Answer: Address contradictions by systematically varying calcination conditions (temperature, oxygen partial pressure) during doping. Use neutron powder diffraction (NPD) to resolve Li/Ni site occupancy ambiguities, as neutrons are sensitive to light elements. Compare doped and undoped materials via high-resolution transmission electron microscopy (HRTEM) to detect rock-salt NiO phase formation, which may explain discrepancies in Ni^2+ trends .
Q. What advanced strategies can determine the solubility limit of Nb^5+ in LTMOs, and how does exceeding this limit impact structural stability?
Methodological Answer: Perform combinatorial doping studies (e.g., 0–5 wt% Nb) with high-throughput XRD to identify secondary phase formation (e.g., Nb₂O₅). Pair with atom probe tomography (APT) to map Nb distribution at atomic resolution. Exceeding solubility limits often induces oxygen vacancies, which can be quantified via thermogravimetric analysis (TGA) under reducing atmospheres. Electrochemical testing at high voltages (>4.5 V vs. Li/Li+) will reveal stability degradation due to oxygen loss .
Q. How can in-situ characterization techniques elucidate the role of potassium butan-1-olate niobium(5+) in stabilizing LTMO cathodes during cycling?
Methodological Answer: Use in-situ XRD or operando Raman spectroscopy to monitor structural evolution during lithiation/delithiation. Synchrotron-based X-ray tomography can track crack propagation in Nb-doped vs. undoped particles. For interfacial analysis, employ in-situ electrochemical quartz crystal microbalance (EQCM) to correlate mass changes with Nb-driven surface reconstruction .
Data Interpretation & Contradiction Analysis
Q. Why do some studies report reduced Li+/Ni^2+ cation mixing with Nb doping, while others observe increased mixing?
Methodological Answer: This discrepancy may arise from differences in synthesis routes (e.g., co-precipitation vs. solid-state) or calcination atmospheres. To clarify, conduct a controlled study comparing Nb-doped materials synthesized under identical conditions but with varying oxygen partial pressures. Use aberration-corrected STEM to directly image cation ordering and electron energy loss spectroscopy (EELS) to map Li distribution .
Q. How should researchers reconcile surface vs. bulk analytical data when characterizing Nb-doped materials?
Methodological Answer: Develop a tiered analytical protocol:
Surface: XPS for oxidation states, auger electron spectroscopy (AES) for depth profiling.
Bulk: Neutron diffraction for Li/Ni site occupancy, EDS for elemental distribution.
Statistical validation: Apply principal component analysis (PCA) to cross-correlate datasets from multiple techniques, reducing bias from any single method .
Synthesis & Mechanistic Studies
Q. What precursor decomposition pathways occur during the synthesis of potassium butan-1-olate niobium(5+), and how do these influence final material purity?
Methodological Answer: Analyze thermal decomposition via thermogravimetric analysis–mass spectrometry (TGA-MS) to identify volatile byproducts (e.g., butanol, CO₂). Optimize calcination ramp rates to minimize carbon residue, which can be quantified using CHNS elemental analysis. For phase purity, use pair distribution function (PDF) analysis of total scattering data .
Q. How does the coordination environment of Nb^5+ in alkoxide precursors affect its doping efficiency in LTMOs?
Methodological Answer: Compare alkoxide precursors (e.g., niobium ethoxide vs. butan-1-olate) using Fourier-transform infrared (FTIR) spectroscopy to assess ligand stability. Nuclear magnetic resonance (NMR) with ^93Nb can probe precursor solvation in synthesis media. Higher doping efficiency correlates with precursors forming stable intermediates during thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
